N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide -

N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide

Catalog Number: EVT-4335438
CAS Number:
Molecular Formula: C20H22N2O3S
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Coupling Reactions: These reactions involve the formation of a bond between two molecular fragments. For instance, the synthesis of bis(olefin)amines (boas) utilizes a coupling reaction between 5H-dibenzo[a,d]cyclohepten-5-yl chloride (tropCl) and primary amines, including those containing the bicyclo[2.2.1]heptane moiety. []
  • Birch Reduction: This method can be used to generate specific stereoisomers of amines. For example, Birch reduction of phenylalanine yields (2S)-2-amino-3-cyclohexa-1,4-dien-1-yl propanoate, a precursor for synthesizing a chiral bis(olefin)amine containing the bicyclo[2.2.1]heptane structure. []
  • Diels-Alder Reaction: This cycloaddition reaction is useful for constructing six-membered rings. In the synthesis of carbocyclic nucleoside analogues, the Diels-Alder reaction is employed followed by reduction with lithium aluminum hydride to generate bicyclic diols, which serve as important intermediates. []
Molecular Structure Analysis

Compounds containing the bicyclo[2.2.1]heptane moiety often exhibit conformational rigidity due to the fused ring system. This rigidity can influence their binding affinity and selectivity towards biological targets. [, , ]

For instance, in the development of thromboxane A2 receptor antagonists, the bicyclo[2.2.1]heptane ring system plays a crucial role in achieving potent inhibitory activity. Variations in the stereochemistry at the side chain junctions of the bicyclic system significantly impact the compound's activity. [, ]

Mechanism of Action
  • Receptor Antagonism: Compounds like S-145 and its derivatives act as thromboxane A2 receptor antagonists, preventing the binding of thromboxane A2 to its receptor and inhibiting platelet aggregation and vasoconstriction. [, ]
  • Positive Allosteric Modulation: Compounds like CGP7930 and BHF177 act as positive allosteric modulators of GABAB receptors, enhancing the receptor's response to its endogenous ligand, GABA. This modulation leads to a decrease in nicotine self-administration and counteracts nicotine-induced enhancement of brain reward function. []
  • Potassium Channel Opening: Certain cyanoguanidine derivatives, structurally related to the query compound, exhibit antihypertensive effects by opening potassium channels. This action leads to vasodilation and a decrease in blood pressure. [, ]
Applications

    Pharmacology:

    • Thromboxane A2 receptor antagonists: Compounds like S-145 and its derivatives show promise as potential therapeutic agents for cardiovascular diseases by inhibiting platelet aggregation and vasoconstriction. [, ]
    • GABAB receptor positive allosteric modulators: Compounds like CGP7930 and BHF177 demonstrate potential as therapeutic agents for nicotine addiction by reducing nicotine self-administration and reward-enhancing effects. []
    • Potassium channel openers: Cyanoguanidine derivatives with potassium channel-opening activity exhibit antihypertensive effects and potential for treating hypertension and associated conditions. [, ]
    • Antiviral agents: Certain carbocyclic nucleoside analogues synthesized using bicyclo[2.2.1]heptane derivatives display antiviral activity against Coxsackie viruses, highlighting their potential as antiviral drug candidates. []

    Medicinal Chemistry: The synthesis and biological evaluation of various derivatives provide valuable structure-activity relationship (SAR) data. This information guides medicinal chemists in optimizing the potency, selectivity, and pharmacological properties of drug candidates. [, , ]

1. (±)-(5Z)-7-[3-endo-[(Phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic Acid (S-145) [, ]

    Compound Description: S-145 is a potent thromboxane A2 receptor antagonist. Studies have shown it effectively inhibits platelet aggregation induced by thromboxane A2-related substances in both rat and human platelets. []

    Relevance: S-145 shares a core bicyclo[2.2.1]heptane structure with the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide. Both compounds also feature a phenylsulfonyl amino group. The primary structural difference lies in S-145 possessing a heptenoic acid side chain instead of the benzamide moiety found in the target compound. [, ]

**2. N-Methylated S-145 Analogue: (±)-(5Z)-7-[3-endo-[N-methyl(phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic Acid ** []

    Relevance: This analogue is closely related to the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide, as it retains the core bicyclo[2.2.1]heptane and phenylsulfonyl amino groups. The key difference is the presence of a methyl group on the sulfonamide nitrogen and the heptenoic acid side chain, which distinguishes it from the target compound's benzamide moiety. []

3. 12-[N-methyl(phenylsulfonyl)amino]dodecanoic Acid []

    Relevance: Although lacking the bicyclo[2.2.1]heptane ring system, this compound helps understand the structure-activity relationship of the phenylsulfonyl amino group present in both the N-methylated S-145 and the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide. []

4. (±)-(5Z)-7-[3-endo-(Benzoylamino)bicyclo[2.2.1]hept-2-exo-yl]heptenoic Acid []

    Relevance: This analogue shares the bicyclo[2.2.1]heptane core and heptenoic acid side chain with S-145. While it lacks the phenylsulfonyl moiety of the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide, it helps understand the contribution of the bicyclic structure to the overall activity of these compounds. []

5. N-(6-Amino-3-pyridyl)-N'-[exo-bicyclo[2.2.1]hept-2-yl]-N''-cyanoguanidine (Compound 4) [, ]

  • Relevance: This compound shares the bicyclo[2.2.1]heptane moiety with the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide. While their pharmacological profiles differ significantly, this structural similarity highlights the potential importance of the bicyclic structure in interacting with various biological targets. [, ]

6. Amino Acid Conjugates of Compound 4 [, ]

    Compound Description: Researchers synthesized amino acid conjugates of Compound 4, including alanine and histidine congeners, to improve its pharmacokinetic properties and mitigate the undesirable side effects. [, ]

    Relevance: Although these conjugates retain the bicyclo[2.2.1]heptane ring system found in the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide, their structures differ significantly due to the amino acid modifications and the presence of the cyanoguanidine group. [, ]

Properties

Product Name

N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide

IUPAC Name

4-(benzenesulfonamido)-N-(2-bicyclo[2.2.1]heptanyl)benzamide

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C20H22N2O3S/c23-20(21-19-13-14-6-7-16(19)12-14)15-8-10-17(11-9-15)22-26(24,25)18-4-2-1-3-5-18/h1-5,8-11,14,16,19,22H,6-7,12-13H2,(H,21,23)

InChI Key

OAROCCNGUOCXRI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.